molecular formula C11H11N3 B15219722 (5H-imidazo[5,1-a]isoindol-5-yl)methanamine

(5H-imidazo[5,1-a]isoindol-5-yl)methanamine

Cat. No.: B15219722
M. Wt: 185.22 g/mol
InChI Key: SLXFMQKMCILGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5H-Imidazo[5,1-a]isoindol-5-yl)methanamine is a heterocyclic compound featuring a fused imidazo-isoindole core with a methanamine substituent at the 5-position. This scaffold is structurally analogous to indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors such as NLG919 and navoximod, which share the 5H-imidazo[5,1-a]isoindole backbone but differ in their substituents.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5H-imidazo[5,1-a]isoindol-5-ylmethanamine

InChI

InChI=1S/C11H11N3/c12-5-10-8-3-1-2-4-9(8)11-6-13-7-14(10)11/h1-4,6-7,10H,5,12H2

InChI Key

SLXFMQKMCILGAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N3C2=CN=C3)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with an isoindole precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can also optimize the reaction conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

(5H-imidazo[5,1-a]isoindol-5-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-isoindole ketones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

The applications of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine are primarily in scientific research, where it serves as a building block for various chemical syntheses. More specifically, compounds in the 5H-imidazo[5,1-a]isoindole class have demonstrated effectiveness as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) .

IDO1 Inhibition and Immunotherapy
IDO1 is an enzyme that suppresses anti-tumor immunity, and its inhibition has become a target for cancer immunotherapy .

  • Azole-Based IDO1 Inhibitors A novel class of 5-substituted 5H-imidazo[5,1-a]isoindoles are potent inhibitors of IDO1 . Systematic investigation of different substitutions on the azole ring revealed significant variations in inhibitory activity, spanning over four orders of magnitude . The most active compound in the study was a tight binder, with its IC50 value approaching the enzyme concentration .
  • IDO1 inhibition and Cancer Treatment Research indicates that inhibiting IDO1 can enhance the effects of cancer immunotherapy . For example, studies have explored the impact of combining IDO1 inhibitors with other therapeutic agents like abemaciclib to promote anti-tumor immunity .
  • Abemaciclib and Immune Response Abemaciclib (Abe) can promote anti-tumor immunity by promoting dendritic cell maturation and macrophage differentiation into M1 . It can also trigger the secretion of interleukin-2 (IL-2) from cytotoxic T lymphocytes (CTLs), which is beneficial for cancer immunotherapy .

Mechanism of Action

The mechanism by which (5H-imidazo[5,1-a]isoindol-5-yl)methanamine exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key structural and pharmacological differences between (5H-imidazo[5,1-a]isoindol-5-yl)methanamine and analogous compounds:

Compound Core Structure Substituents Target/Activity Key Findings
This compound 5H-imidazo[5,1-a]isoindole Methanamine (-CH2NH2) at C5 Not explicitly reported Hypothesized to interact with IDO1 via amine-mediated hydrogen bonding .
NLG919 (1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol) 5H-imidazo[5,1-a]isoindole Cyclohexyl-ethanol group at C5 IDO1 inhibitor ED50 = 80–120 nM in vitro; reduces tumor volume by 95% in vivo .
Navoximod ((1R,4r)-4-((R)-2-((S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol) 5H-imidazo[5,1-a]isoindole with fluoro substituent 6-Fluoro, cyclohexanol group at C5 IDO1 inhibitor IC50 = 72 nM; optimized for oral bioavailability and reduced CYP/hERG off-target effects .
5H-Imidazo[2,1-a]isoindol-5-one (CAS 13450-21-0) 5H-imidazo[2,1-a]isoindole Nitro and phenyl groups at C8 and C9b Not explicitly reported Synthesized via condensation of ethylenediamine with benzoylbenzoic acid derivatives .

Structural and Functional Insights

  • Substituent Effects: Methanamine vs. However, the absence of bulky substituents (e.g., cyclohexyl) may reduce hydrophobic interactions critical for IDO1 binding . Fluoro Substitution: Navoximod’s 6-fluoro group improves potency and selectivity by modulating electron density and steric effects .
  • Pharmacokinetic Profiles :

    • NLG919 and navoximod exhibit favorable pharmacokinetics, with navoximod achieving oral bioavailability via optimized logP (2.8) and molecular weight (328.4 g/mol). In contrast, this compound’s lower molecular weight (estimated ~236 g/mol) and amine group may alter absorption and metabolism .

Biological Activity

(5H-imidazo[5,1-a]isoindol-5-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the kynurenine pathway of tryptophan metabolism, influencing immune responses and cancer progression. Research indicates that compounds within this class may offer therapeutic benefits in oncology and immunology.

Chemical Structure and Properties

The compound features an imidazo[5,1-a]isoindole scaffold, which is known for its biological activity. The structural characteristics that contribute to its function include:

  • Imidazole Ring : Provides a site for interaction with heme enzymes.
  • Isoindole Moiety : Enhances binding affinity and specificity towards biological targets.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first step in the kynurenine pathway, leading to immune suppression in tumor microenvironments. Inhibition of IDO1 can restore immune function against tumors. Several studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against IDO1.

  • IC50 Values : Compounds derived from this scaffold have shown IC50 values ranging from nanomolar to micromolar concentrations, indicating potent activity. For instance, some derivatives have displayed IC50 values as low as 34 nM, making them highly effective inhibitors .

Anticancer Activity

Research has indicated that this compound derivatives can selectively inhibit the growth of cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing cancer therapeutics.

  • Case Study : In one study, specific derivatives were tested on murine liver cell lines, revealing potent growth inhibition in tumorigenic cells without affecting non-tumorigenic counterparts at concentrations as low as 10 µM .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Competitive Inhibition : Binding to the active site of IDO1, thereby preventing substrate access.
  • Alteration of Immune Response : By inhibiting IDO1 activity, these compounds can enhance T-cell activation and proliferation in the tumor microenvironment.

Table 1: Summary of Biological Activities

Compound NameTargetIC50 Value (nM)Selectivity
This compoundIDO134High
Derivative ACancer Cell Lines10Tumor-selective
Derivative BIDO1100Moderate

Q & A

Q. What synthetic methodologies are validated for generating the 5H-imidazo[5,1-a]isoindole core?

The core structure is typically synthesized via condensation of ethylenediamine with 2-aroylbenzoic acid derivatives under refluxing toluene. Critical steps include controlling reaction temperature (110–120°C) and monitoring intermediates via UV/IR spectroscopy to confirm structural integrity. Earlier misassignments of the product as benzophenonimines were corrected using spectral comparisons (e.g., IR carbonyl frequencies at ~1700 cm⁻¹ confirm lactam formation) .

Q. How can structural misassignments in early literature be resolved experimentally?

Contradictions in early reports (e.g., benzophenonimine vs. 5H-imidazo[5,1-a]isoindol-5-one) require:

  • Comparative spectroscopy : UV/IR analysis to distinguish lactam (C=O stretch at 1700 cm⁻¹) from imine structures.
  • X-ray crystallography : Definitive confirmation of tricyclic vs. nine-membered ring systems .

Q. What analytical techniques are critical for characterizing (5H-imidazo[5,1-a]isoindol-5-yl)methanamine derivatives?

  • NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and amine groups (δ 1.5–2.5 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₁H₁₁N₃ for the core).
  • HPLC-PDA : Purity assessment (>95%) and detection of regioisomeric impurities .

Q. What are the primary biological targets of this compound class?

Derivatives like Navoximod (NLG919) are potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism linked to immune suppression in cancer. In vitro IC₅₀ values range from 10–100 nM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize IDO1 inhibition?

  • Hydrophobic substitutions : Adding cyclohexyl or benzyl groups at the 5-position enhances binding to IDO1’s hydrophobic pocket (e.g., Navoximod: IC₅₀ = 72 nM).
  • Polar functional groups : Hydroxyl or amine moieties improve solubility and reduce off-target effects (e.g., hERG inhibition).
  • Stereochemistry : Enantiomers show 2–3-fold potency differences, requiring chiral resolution (e.g., S-configuration in Navoximod) .

Q. What experimental strategies address poor pharmacokinetic (PK) properties in vivo?

  • Prodrug design : Esterification of hydroxyl groups (e.g., NLG919’s ethanol moiety) improves oral bioavailability.
  • CYP450 inhibition assays : Mitigate metabolic instability using liver microsomes (e.g., human/rat CLint values).
  • Plasma protein binding (PPB) : Adjust lipophilicity (logP < 3) to reduce PPB and enhance free drug availability .

Q. How to design experiments resolving contradictory efficacy data in immune-oncology models?

  • Dose optimization : Test NLG919 at 50–200 mg/kg/day in syngeneic tumor models (e.g., CT26 colon carcinoma).
  • Combination therapy : Pair with checkpoint inhibitors (anti-PD-1) or vaccines to assess synergistic T-cell activation (95% tumor reduction reported) .
  • Biomarker validation : Measure kynurenine/tryptophan ratios in serum to confirm IDO1 target engagement .

Q. What mechanistic insights support the compound’s role in reversing T-cell suppression?

  • Enzyme kinetics : Competitive inhibition of IDO1 (Ki = 15 nM) with uncompetitive binding to the heme center.
  • Transcriptomic profiling : RNA-seq of dendritic cells reveals downregulation of immunosuppressive cytokines (IL-10, TGF-β) post-treatment .

Q. How to troubleshoot low yields in large-scale synthesis?

  • Catalyst screening : Use Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro to amine groups).
  • Solvent optimization : Replace toluene with DMF/H₂O mixtures to enhance solubility of intermediates.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression and minimizes byproducts .

Q. What computational tools predict off-target liabilities?

  • Molecular docking : Glide or AutoDock to assess binding to CYP3A4 or hERG channels.
  • QSAR models : Train on ChEMBL data to forecast ADMET properties (e.g., plasma clearance, CNS penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.